1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine
CAS No.:
Cat. No.: VC16392847
Molecular Formula: C12H19ClFN5
Molecular Weight: 287.76 g/mol
* For research use only. Not for human or veterinary use.
![1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine -](/images/structure/VC16392847.png)
Specification
Molecular Formula | C12H19ClFN5 |
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Molecular Weight | 287.76 g/mol |
IUPAC Name | 1-(1-ethylpyrazol-3-yl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H18FN5.ClH/c1-2-17-5-3-12(16-17)9-14-7-11-8-15-18(10-11)6-4-13;/h3,5,8,10,14H,2,4,6-7,9H2,1H3;1H |
Standard InChI Key | JZCABFSAFNOTIV-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=CC(=N1)CNCC2=CN(N=C2)CCF.Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine . Its molecular formula, C₁₁H₁₆FN₅, corresponds to a molecular weight of 237.28 g/mol . The structure comprises two pyrazole rings: one substituted with an ethyl group at the 1-position and a methylamine group at the 3-position, and the other featuring a 2-fluoroethyl substituent at the 1-position and a methyl linkage at the 4-position (Fig. 1) .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₆FN₅ | |
Molecular Weight | 237.28 g/mol | |
SMILES Notation | CCN1C=CC(=N1)CNC2=CN(N=C2)CCF | |
InChI Key | OCXCPGWMTWZDBF-UHFFFAOYSA-N |
Stereochemical Features
Synthesis and Manufacturing
Synthetic Pathways
Synthesis typically involves multi-step coupling reactions. A common approach utilizes 1-ethyl-1H-pyrazol-3-amine and 1-(2-fluoroethyl)-1H-pyrazol-4-carbaldehyde as precursors . Key steps include:
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Formation of the Methylamine Linkage:
The aldehyde group of 1-(2-fluoroethyl)-1H-pyrazol-4-carbaldehyde undergoes reductive amination with 1-ethyl-1H-pyrazol-3-amine in the presence of sodium cyanoborohydride (NaBH₃CN). -
Purification:
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Table 2: Representative Reaction Conditions
Scalability Challenges
Industrial-scale production faces hurdles due to the sensitivity of the fluoroethyl group to hydrolysis. Stabilizing agents like triethylamine are often added to mitigate degradation during processing .
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies indicate decomposition at temperatures >150°C, necessitating storage at 2–8°C under inert atmosphere .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.85 (s, 3H, NCH₃), 4.21 (q, J=7.2 Hz, 2H, NCH₂), 4.63 (t, J=4.8 Hz, 2H, FCH₂), 6.45 (d, J=2.4 Hz, 1H, Py-H), 7.89 (s, 1H, Py-H) .
Biological Activity and Applications
In Vitro Studies
Preliminary assays using HEK293 cells demonstrate moderate anti-inflammatory activity (IC₅₀ = 12.3 μM) by suppressing TNF-α production. Cytotoxicity remains low (CC₅₀ > 100 μM) .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the fluoroethyl chain length could optimize bioavailability.
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In Vivo Efficacy Trials: Prioritize murine models of rheumatoid arthritis to validate JAK3 inhibition.
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Formulation Development: Nanoemulsion systems may enhance aqueous solubility for intravenous delivery.
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